Aescuflavoside A

Description

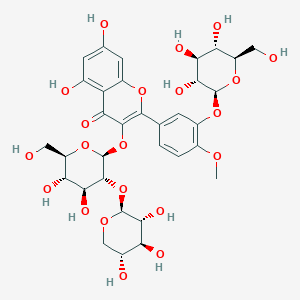

Aescuflavoside A is a flavonoid glycoside isolated from the seeds of Aesculus chinensis (Chinese horse chestnut). Its molecular formula is C₃₃H₄₀O₂₁, with a molecular weight of 772.67 g/mol . Structurally, it is characterized as tamarixetin 3-O-(β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl)-3′-O-β-D-glucopyranoside, featuring a trisaccharide moiety attached to the flavonoid aglycone . Physically, it is a yellow powder with an optical rotation of [α]D = −102.1° (c = 0.25, MeOH) .

Properties

Molecular Formula |

C33H40O21 |

|---|---|

Molecular Weight |

772.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-47-14-3-2-10(4-15(14)50-32-27(46)24(43)21(40)17(7-34)51-32)28-29(23(42)19-12(37)5-11(36)6-16(19)49-28)53-33-30(25(44)22(41)18(8-35)52-33)54-31-26(45)20(39)13(38)9-48-31/h2-6,13,17-18,20-22,24-27,30-41,43-46H,7-9H2,1H3/t13-,17-,18-,20+,21-,22-,24+,25+,26-,27-,30-,31+,32-,33+/m1/s1 |

InChI Key |

LXYLKQLCIVSEGM-JJYGYPTRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

aescuflavoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Features of this compound and Comparators

Structural and Functional Insights

- Glycosylation Impact: this compound’s trisaccharide moiety enhances water solubility compared to non-glycosylated flavones like wogonin but may reduce cell membrane permeability .

- Species-Specific Biosynthesis: Aesculus chinensis uniquely produces this compound, unlike other Aesculus species that synthesize coumarins (e.g., aesculin) or simpler flavonoids .

- Therapeutic Potential: While less potent than some synthetic or plant-derived analogues, this compound’s natural origin and multi-target effects (antiviral + anti-inflammatory) make it a promising candidate for RSV drug development .

Q & A

Q. What are the primary natural sources of Aescuflavoside A, and what protocols are recommended for its extraction?

this compound is primarily isolated from the seeds of Aesculus chinensis (horse chestnut) . Recommended extraction protocols include solvent extraction using methanol or ethanol, followed by chromatographic purification (e.g., column chromatography with silica gel). To ensure reproducibility, document solvent ratios, temperature, and purification steps in detail, adhering to guidelines for experimental reproducibility outlined in academic journals .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

The structure (C₃₃H₄₀O₂₁) is determined via spectroscopic methods:

- NMR : For elucidating glycosidic linkages and methoxy groups .

- Mass Spectrometry (HR-ESI-MS) : To confirm molecular weight (772.67 g/mol) .

- Optical Rotation : Reported as [α]D −102.1° (c = 0.25, MeOH) . Data should be cross-validated with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. What are the standard purity assessment methods for this compound in preclinical studies?

Q. How can researchers address contradictory bioactivity data for this compound across different in vitro models?

Contradictions often arise from variability in cell lines, assay conditions, or compound stability. Mitigation strategies include:

- Standardized Protocols : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and control compounds.

- Stability Testing : Monitor compound degradation in culture media via LC-MS .

- Meta-Analysis : Compare results with structurally similar flavanones (e.g., Denticulaflavonol, NPC192587) to identify structure-activity trends . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs are optimal for investigating this compound’s pharmacokinetic properties?

- In Vivo Models : Administer this compound (e.g., 10–50 mg/kg) to rodents, with plasma samples analyzed via LC-MS/MS at timed intervals. Report bioavailability, half-life, and tissue distribution .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME. Cross-validate predictions with experimental data in tables formatted with clear headings (e.g., "Parameter," "Predicted Value," "Experimental Value") .

Q. How can researchers reconcile discrepancies in reported mechanisms of action for this compound?

Discrepancies may stem from off-target effects or assay sensitivity. Solutions include:

- Target Deconvolution : Use CRISPR screening or proteomics to identify binding partners.

- Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., antioxidant vs. anti-inflammatory).

- Pathway Analysis : Integrate transcriptomic data (RNA-seq) to map signaling pathways affected .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use ANOVA for multi-group comparisons (e.g., control vs. 5–100 µM treatments), followed by post-hoc tests (Tukey’s HSD). Report p-values, confidence intervals, and effect sizes. For nonlinear responses (e.g., hormetic effects), apply log-transformed regression models .

Q. How should researchers document synthetic attempts or derivatization of this compound?

For novel derivatives, provide:

- Synthetic Routes : Step-by-step reaction conditions (solvents, catalysts).

- Characterization Data : NMR/HR-MS spectra in supplementary files, linked to the main text via hyperlinks .

- Yield Optimization : Tabulate yields across trials, noting factors influencing efficiency (e.g., temperature, reaction time) .

Data Presentation and Reproducibility

Q. What criteria should be prioritized when publishing datasets on this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers ensure cross-laboratory reproducibility of bioactivity studies?

- Detailed Protocols : Publish step-by-step methods (e.g., cell culture media composition, incubation times).

- Reference Standards : Use commercially available this compound with batch-specific certificates.

- Collaborative Validation : Partner with independent labs to replicate key findings, addressing peer-review critiques proactively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.